molecular formula C15H10ClNO2 B182353 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]- CAS No. 131523-32-5

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-

Cat. No. B182353
M. Wt: 271.7 g/mol
InChI Key: GFACSYOMMLFABE-UHFFFAOYSA-N
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Description

“1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-” is a derivative of isoindole . Isoindole is a heterocyclic organic compound and it is a structural isomer of indole . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity .


Synthesis Analysis

There are several methodologies for the synthesis of isoindoles described in the literature, based mainly on ring-closure reactions, ring transformations, aromatizations, and substituent modifications . For instance, a novel strategy has been established to assemble a series of single (Z)- or (E)-1H-isoindole derivatives through selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites .


Chemical Reactions Analysis

Isoindoles are rather unstable compounds because of the o-quinoid structure and are frequently trapped as latent dienes in intermolecular Diels-Alder (DA) reactions . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .

Future Directions

The future directions in the field of isoindole research could involve the development of new synthetic methods for the preparation of isoindoles, exploration of their biological activities, and their applications in material science and as photosensitizers for photodynamic therapy .

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFACSYOMMLFABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292787
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-

CAS RN

131523-32-5
Record name 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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